molecular formula C16H17F2N5O3S B2823220 N-{4-[(difluoromethyl)sulfanyl]phenyl}-4-methyl-6-(morpholin-4-yl)-5-nitropyrimidin-2-amine CAS No. 1210695-30-9

N-{4-[(difluoromethyl)sulfanyl]phenyl}-4-methyl-6-(morpholin-4-yl)-5-nitropyrimidin-2-amine

Cat. No.: B2823220
CAS No.: 1210695-30-9
M. Wt: 397.4
InChI Key: STLNKDCNXPCRQB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-{4-[(difluoromethyl)sulfanyl]phenyl}-4-methyl-6-(morpholin-4-yl)-5-nitropyrimidin-2-amine is a complex organic compound that features a pyrimidine core substituted with various functional groups

Preparation Methods

The synthesis of N-{4-[(difluoromethyl)sulfanyl]phenyl}-4-methyl-6-(morpholin-4-yl)-5-nitropyrimidin-2-amine typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes:

    Formation of the pyrimidine core: This can be achieved through a condensation reaction between appropriate aldehydes and amidines.

    Introduction of the nitro group: Nitration of the pyrimidine ring using nitric acid or other nitrating agents.

    Substitution reactions: Introduction of the morpholine and difluoromethylsulfanyl groups through nucleophilic substitution reactions.

    Final assembly: Coupling of the substituted pyrimidine with the phenyl group under suitable conditions, often involving palladium-catalyzed cross-coupling reactions.

Industrial production methods would likely involve optimization of these steps to improve yield and reduce costs, potentially using continuous flow chemistry techniques.

Chemical Reactions Analysis

N-{4-[(difluoromethyl)sulfanyl]phenyl}-4-methyl-6-(morpholin-4-yl)-5-nitropyrimidin-2-amine can undergo various chemical reactions, including:

    Oxidation: The difluoromethylsulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The nitro group can be reduced to an amine using reducing agents such as palladium on carbon (Pd/C) and hydrogen gas.

    Substitution: The morpholine group can be replaced by other nucleophiles under suitable conditions, such as using strong bases or nucleophilic reagents.

Common reagents and conditions for these reactions include palladium catalysts for cross-coupling, strong acids or bases for substitution, and specific oxidizing or reducing agents for redox reactions. Major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

N-{4-[(difluoromethyl)sulfanyl]phenyl}-4-methyl-6-(morpholin-4-yl)-5-nitropyrimidin-2-amine has several scientific research applications:

    Medicinal Chemistry: It can be used as a lead compound for developing new drugs, particularly those targeting specific enzymes or receptors.

    Biology: The compound can be used in studies to understand its interaction with biological macromolecules, such as proteins and nucleic acids.

    Materials Science: It may be used in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of N-{4-[(difluoromethyl)sulfanyl]phenyl}-4-methyl-6-(morpholin-4-yl)-5-nitropyrimidin-2-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The difluoromethylsulfanyl group can enhance the compound’s binding affinity and specificity through interactions with hydrophobic pockets in the target protein. The nitro group may participate in redox reactions, influencing the compound’s activity and stability.

Comparison with Similar Compounds

Similar compounds to N-{4-[(difluoromethyl)sulfanyl]phenyl}-4-methyl-6-(morpholin-4-yl)-5-nitropyrimidin-2-amine include other pyrimidine derivatives with different substituents. These compounds may share similar core structures but differ in their functional groups, leading to variations in their chemical and biological properties. For example:

    N-{4-[(trifluoromethyl)sulfanyl]phenyl}-4-methyl-6-(morpholin-4-yl)-5-nitropyrimidin-2-amine: Similar structure but with a trifluoromethyl group instead of difluoromethyl.

    N-{4-[(methylthio)phenyl}-4-methyl-6-(morpholin-4-yl)-5-nitropyrimidin-2-amine: Similar structure but with a methylthio group instead of difluoromethylsulfanyl.

These comparisons highlight the uniqueness of this compound in terms of its specific functional groups and their influence on the compound’s properties and applications.

Properties

IUPAC Name

N-[4-(difluoromethylsulfanyl)phenyl]-4-methyl-6-morpholin-4-yl-5-nitropyrimidin-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17F2N5O3S/c1-10-13(23(24)25)14(22-6-8-26-9-7-22)21-16(19-10)20-11-2-4-12(5-3-11)27-15(17)18/h2-5,15H,6-9H2,1H3,(H,19,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

STLNKDCNXPCRQB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NC(=N1)NC2=CC=C(C=C2)SC(F)F)N3CCOCC3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17F2N5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

397.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.